molecular formula C23H24N6O3S2 B11233218 2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11233218
M. Wt: 496.6 g/mol
InChI Key: BMSXQOQWPTVLJU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets. The morpholinopyrimidine moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

Compared to these compounds, 2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H24N6O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C23H24N6O3S2/c1-15-13-22(29-9-11-32-12-10-29)27-23(24-15)26-17-3-5-18(6-4-17)28-34(30,31)19-7-8-20-21(14-19)33-16(2)25-20/h3-8,13-14,28H,9-12H2,1-2H3,(H,24,26,27)

InChI Key

BMSXQOQWPTVLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5

Origin of Product

United States

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